N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3S2 and its molecular weight is 475.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
The chemical compound is related to various heterocyclic compounds that have been synthesized and studied for their biological activities. For example, thieno[3,2-d]pyrimidines and thienotriazolopyrimidines have been synthesized and evaluated for their antitumor activity. These compounds have shown significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Additionally, thieno[3,4-d]pyrimidin-4(3H)-ones have been synthesized and shown potential as antimicrobial agents against a variety of bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds, including thieno[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines, play a significant role in drug discovery due to their diverse biological activities. The synthesis of these compounds often involves innovative approaches that enable the introduction of various functional groups, which can modulate the biological activity of the resulting molecules. Such compounds have been explored for their potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents (El-Gazzar, Hafez, & Nawwar, 2009; Ivachtchenko et al., 2010).
Molecular Docking Studies
Molecular docking studies of heterocyclic compounds have provided insights into their potential mechanisms of action and interactions with biological targets. These studies are crucial in the design and optimization of novel therapeutics with improved efficacy and selectivity. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and subjected to molecular docking studies, revealing their potential utility in overcoming microbial resistance to drugs (Riyadh, 2011).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S2/c21-12-3-5-13(6-4-12)22-16(27)11-31-20-24-23-19-25(10-14-2-1-8-29-14)18(28)17-15(26(19)20)7-9-30-17/h3-7,9,14H,1-2,8,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLFRLIMWRSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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